molecular formula C23H21N3O3 B244231 2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No.: B244231
M. Wt: 387.4 g/mol
InChI Key: HXIWFPVFMDPEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound that features a unique combination of phenoxy, oxazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct C–H bond functionalization methodology. This method allows for the construction of the tricyclic scaffold and subsequent functionalization at specific positions . The reaction conditions often include the use of palladium catalysts, aryl iodides, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is unique due to its combination of phenoxy, oxazole, and pyridine moieties, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H21N3O3/c1-14-9-15(2)11-18(10-14)28-13-21(27)25-19-7-6-17(12-16(19)3)23-26-22-20(29-23)5-4-8-24-22/h4-12H,13H2,1-3H3,(H,25,27)

InChI Key

HXIWFPVFMDPEQJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C

Origin of Product

United States

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